2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that combines the structural motifs of imidazole and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-5-nitro-1H-imidazole with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with enzymes and other biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The compound can also inhibit certain enzymes, disrupting metabolic pathways and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used to treat infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole is unique due to the presence of both imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these rings .
Properties
Molecular Formula |
C13H11N5O3 |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
2-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H11N5O3/c1-9-14-7-12(18(19)20)17(9)8-11-15-16-13(21-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
UHEPSEPCTXCBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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